molecular formula C8H5F4NO2 B2591669 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene CAS No. 1637240-66-4

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B2591669
CAS No.: 1637240-66-4
M. Wt: 223.127
InChI Key: WSHVLTKODGVLOL-UHFFFAOYSA-N
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Description

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethyl group (-CF2CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the para position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The tetrafluoroethyl group can undergo oxidation under specific conditions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1-Amino-4-(1,2,2,2-tetrafluoroethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to be an electron-withdrawing group, which can influence the reactivity of the benzene ring. The tetrafluoroethyl group imparts unique properties such as increased lipophilicity and stability. These groups can interact with molecular targets and pathways, leading to various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but with an ethoxy group instead of an ethyl group.

    1-Nitro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a tetrafluoroethyl group.

Uniqueness

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is unique due to the presence of both a nitro group and a tetrafluoroethyl group, which impart distinct chemical properties

Properties

IUPAC Name

1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHVLTKODGVLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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